molecular formula CoMoNiO+2 B1614981 Cobalt dimolybdenum nickel octaoxide CAS No. 68016-03-5

Cobalt dimolybdenum nickel octaoxide

Cat. No.: B1614981
CAS No.: 68016-03-5
M. Wt: 229.6 g/mol
InChI Key: POVPHPXOXUYUOE-UHFFFAOYSA-N
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Description

Cobalt dimolybdenum nickel octaoxide (CAS 68016-03-5, EC 268-169-5) is a mixed transition metal oxide with the formula CoMo₂NiO₈⁺ . It belongs to a class of ternary or quaternary oxides that combine cobalt, molybdenum, and nickel in a complex lattice structure. These materials are typically synthesized via solid-state reactions or sol-gel methods and are of interest in catalysis, energy storage, and electronic ceramics due to their redox activity and thermal stability .

Properties

CAS No.

68016-03-5

Molecular Formula

CoMoNiO+2

Molecular Weight

229.6 g/mol

IUPAC Name

cobalt(2+);molybdenum;nickel(2+);oxygen(2-)

InChI

InChI=1S/Co.Mo.Ni.O/q+2;;+2;-2

InChI Key

POVPHPXOXUYUOE-UHFFFAOYSA-N

SMILES

[O-2].[Co+2].[Ni+2].[Mo]

Canonical SMILES

[O-2].[Co+2].[Ni+2].[Mo]

Other CAS No.

68016-03-5

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound uniquely incorporates three transition metals (Co, Mo, Ni), enabling synergistic redox interactions, whereas analogs like NiWO₄ or MoNiO₄ feature only two metals .

Critical Analysis :

  • This compound’s skin sensitization risk (H317) is less severe than the carcinogenicity (H350i) associated with nickel titanium trioxide .
  • Unlike cobalt lithium nickel oxide, it lacks acute toxicity warnings, making it comparatively safer for handling .

Preparation Methods

Co-precipitation Method with Alumina Support

One of the well-documented methods for preparing mixed metal oxides including cobalt, molybdenum, and nickel oxides is the co-precipitation technique using alumina as a support material. This method involves:

  • Preparation of Alumina Support : Alumina (γ-Al2O3) is synthesized from natural bentonite clay through chemical treatment, drying, and calcination at 600 °C to remove impurities and obtain a high surface area support.

  • Sequential Impregnation of Metals :

    • Cobalt nitrate is dissolved in distilled water and impregnated dropwise onto the alumina support, followed by drying at 120 °C.
    • After cobalt impregnation, ammonium heptamolybdate ((NH4)6Mo7O24·4H2O) is dissolved and impregnated onto the cobalt-alumina composite with continuous shaking and soaking for 12 hours.
    • The impregnated sample is dried and calcined at 550 °C for 2 hours to form the mixed metal oxide catalyst.
  • Characterization : Energy dispersive X-ray (EDX), X-ray fluorescence (XRF), X-ray diffraction (XRD), and scanning electron microscopy (SEM) confirm the presence of cobalt and molybdenum oxides supported on alumina, with particle sizes in the nanometer range (9.9–15.9 nm). Thermal analyses (TGA/DTA) ensure catalyst stability.

Step Conditions Purpose
Alumina preparation Calcination at 600 °C Support material preparation
Cobalt nitrate impregnation Dissolution in water, drying at 120 °C Metal loading on alumina
Molybdenum impregnation Dissolution, soaking 12 h, drying 120 °C Sequential metal loading
Calcination 550 °C for 2 hours Formation of mixed oxide phases

This method is advantageous for industrial catalyst preparation due to good dispersion of metal oxides and strong interaction with alumina, enhancing stability and catalytic activity.

Co-precipitation of Cobalt-Nickel Mixed Oxides

For cobalt-nickel oxide systems, a co-precipitation method is commonly employed to synthesize mixed spinel oxides such as nickel cobaltite (NiCo2O4), which is structurally related to cobalt dimolybdenum nickel octaoxide.

  • Procedure :

    • Aqueous solutions of cobalt and nickel salts with varying molar ratios are co-precipitated by adding a base to form hydroxide precursors.
    • The precipitate is filtered, washed, dried, and calcined at temperatures around 550–600 °C to obtain mixed oxide phases.
  • Phase Formation :

    • XRD analysis reveals the formation of NiCo2O4 spinel phase alongside minor Co3O4 and NiO phases depending on the Co:Ni ratio.
    • The Co:Ni (33:67) ratio shows dominant NiCo2O4 formation, which exhibits superior catalytic properties.
  • Catalyst Properties :

    • High surface area and porosity.
    • Enhanced thermal stability and electron transfer capabilities.
    • Good resistance to sintering and leaching, important for catalytic durability.
Co:Ni Ratio Major Phase Formed Calcination Temp (°C) Catalyst Application
50:50 NiCo2O4 + NiO 550–600 Biodiesel synthesis catalyst
67:33 NiCo2O4 + Co3O4 550–600 Biodiesel synthesis catalyst
33:67 NiCo2O4 dominant 550–600 Highest catalytic activity

This method highlights the importance of metal ratio control and calcination conditions to tailor the oxide phases and catalytic performance.

Biochemical Synthesis of Metal Oxide Nanoparticles

A novel green synthesis approach involves biochemical routes using natural extracts or biomass to reduce metal salts to metal oxide nanoparticles.

  • Method :

    • Metal nitrates of cobalt and nickel are dissolved in water.
    • Biomass such as pomegranate peel or fungal extracts are added to reduce metal ions at room temperature.
    • The resulting nanoparticles are isolated, dried, and characterized.
  • Outcomes :

    • Formation of cobalt oxide (CoO) and nickel oxide (NiO) nanoparticles with sizes around 40–46 nm.
    • XRD confirms crystallinity, and BET analysis shows surface area and porosity suitable for catalytic applications.

This environmentally friendly method offers mild conditions and avoids harsh chemicals, though it may be less suitable for complex mixed oxides like this compound without further processing.

Hydrothermal and Autoclave Methods for Metal Oxide Nanocomposites

Hydrothermal synthesis in autoclaves is used for preparing complex metal selenides and oxides, which can be adapted for cobalt, molybdenum, and nickel oxides.

  • Typical Procedure :

    • Metal salts are dissolved with surfactants and reducing agents.
    • The solution is transferred to a Teflon-lined autoclave and heated at 140 °C for 24 hours.
    • The product is filtered, washed, dried, and calcined at 600 °C under inert atmosphere.
  • Advantages :

    • Controlled particle size and morphology.
    • High crystallinity and phase purity.
    • Suitable for synthesizing bifunctional electrocatalysts and complex mixed oxides.

Though this method is more common for selenides, it provides insights into controlled synthesis that can be applied to this compound preparation.

Summary Table of Preparation Methods

Method Key Steps Temperature Range (°C) Particle Size (nm) Advantages Limitations
Co-precipitation on Alumina Alumina prep, sequential impregnation, calcination 120–600 9.9–15.9 Good dispersion, industrial scale Requires multiple steps
Co-precipitation Co-Ni Oxides Co-precipitation, drying, calcination 550–600 ~10–50 Tunable phases, high activity Phase control needed
Biochemical Synthesis Biomass reduction of metal salts Room temp 40–46 Green, mild conditions Limited to simple oxides
Hydrothermal/Autoclave Metal salt solution, autoclave treatment 140–600 Variable Controlled morphology Longer synthesis time

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing cobalt dimolybdenum nickel octaoxide in laboratory settings?

  • Methodological Answer : Synthesis typically involves solid-state reactions or sol-gel methods. For instance, stoichiometric amounts of cobalt, molybdenum, and nickel precursors (e.g., nitrates or oxides) are mixed, calcined at 600–900°C under controlled atmospheres, and characterized via XRD to confirm phase purity. Variations in precursor ratios and calcination temperatures influence crystallinity and stoichiometry .
  • Key Considerations : Ensure inert atmosphere conditions to prevent oxidation of metal precursors. Use thermogravimetric analysis (TGA) to optimize calcination steps and monitor phase transitions .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • XRD : Essential for confirming crystal structure and identifying impurities. Compare results with reference patterns (e.g., ICDD database) .
  • XPS : Determines oxidation states of Co, Mo, and Ni. For example, Ni²⁺/Ni³⁺ ratios can be resolved via deconvolution of Ni 2p₃/₂ peaks .
  • FTIR/UV-Vis : Identifies ligand environments and electronic transitions, particularly for catalytic applications .

Q. What safety protocols should be followed when handling this compound in laboratory environments?

  • Methodological Answer :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
  • Classified under CLP Regulation Annex VI (H350i: suspected carcinogen; H317: skin sensitizer). Store in sealed containers with hazard labels .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activities of this compound across different studies?

  • Methodological Answer :

  • Data Contradiction Analysis : Compare synthesis parameters (e.g., precursor purity, calcination time) across studies. For example, trace oxygen vacancies in the lattice may enhance OER activity but reduce stability .
  • Controlled Replication : Reproduce experiments with standardized protocols (e.g., identical electrochemical cells, reference electrodes) to isolate variables .
    • Tools : Use statistical tools like ANOVA to evaluate significance of observed differences in catalytic metrics (e.g., overpotential, Tafel slopes) .

Q. What strategies optimize the electrochemical performance of this compound in energy storage applications?

  • Methodological Answer :

  • Doping/Defect Engineering : Introduce heteroatoms (e.g., Fe³⁺) to modify electronic conductivity. Validate via DFT simulations to predict bandgap adjustments .
  • Nanostructuring : Synthesize mesoporous morphologies via templated sol-gel methods to increase surface area. Confirm pore distribution via BET analysis .
    • Validation : Compare cyclic voltammetry (CV) profiles before/after 1,000 cycles to assess durability in alkaline media .

Q. How can computational modeling be integrated with experimental data to predict the structural stability of this compound under varying thermal conditions?

  • Methodological Answer :

  • DFT/MD Simulations : Model thermal expansion coefficients and phase transitions. For example, simulate lattice parameter shifts at 800°C to guide experimental calcination protocols .
  • Experimental Cross-Validation : Use in-situ XRD at elevated temperatures to correlate simulated and observed structural changes .

Data Presentation Guidelines

  • Tables : Include synthesis parameters (precursor ratios, calcination temperatures) and corresponding characterization data (e.g., XRD crystallite size, BET surface area) .
  • Figures : Use Arrhenius plots for activation energy calculations in catalytic studies or TGA-DSC curves for thermal decomposition analysis .

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